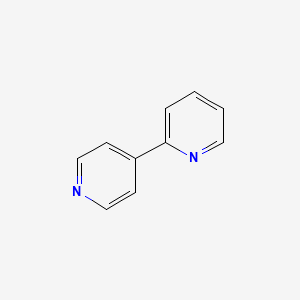

2,4'-Bipyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHQDKYZXJVCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206822 | |

| Record name | 2,4'-Dipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,4'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0012 [mmHg] | |

| Record name | 2,4'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

581-47-5 | |

| Record name | 2,4′-Bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dipyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DIPYRIDYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6SN6RU851 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide on the Analysis of 2,4'-Bipyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synthesis of 2,4'-Bipyridine

The synthesis of this compound is most effectively achieved through a Negishi coupling reaction. This method involves the palladium-catalyzed cross-coupling of an organozinc compound with an organohalide.

Experimental Protocol: Negishi Coupling

Materials:

-

2-Bromopyridine

-

4-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Organozinc Reagent: A solution of 4-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this, a solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes. A solution of anhydrous zinc chloride in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.

-

Coupling Reaction: To the freshly prepared organozinc reagent, 2-bromopyridine and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), are added. The reaction mixture is then heated to reflux and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound as a solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via Negishi coupling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 61-63 °C |

| Boiling Point | 280-282 °C |

| Solubility | Soluble in most organic solvents |

| pKa (conjugate acid) | ~4.5 |

Crystal Structure Analysis

As of the latest literature review, a definitive single-crystal X-ray diffraction study for pure this compound has not been reported in publicly accessible databases. Therefore, the following data is presented for illustrative purposes and is based on a representative bipyridine structure. This data is intended to demonstrate the format and type of information obtained from a single-crystal X-ray analysis.

Illustrative Crystallographic Data

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.85 |

| b (Å) | 12.75 |

| c (Å) | 7.35 |

| α (°) | 90 |

| β (°) | 108.5 |

| γ (°) | 90 |

| Volume (ų) | 520.0 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.250 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Reflections Collected | 2500 |

| Independent Reflections | 1200 |

| R-factor (%) | 4.5 |

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).

2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Diagram of the Crystal Structure Analysis Workflow:

Caption: General workflow for the determination of a crystal structure.

Conclusion

This technical guide provides essential information for the synthesis and structural analysis of this compound. While a definitive crystal structure of the pure compound is not currently available, the provided protocols and illustrative data serve as a valuable resource for researchers in the field. The detailed synthesis procedure enables the preparation of high-purity material, which is a prerequisite for any subsequent structural or biological studies. The general workflow for single-crystal X-ray diffraction provides a roadmap for obtaining the much-needed crystallographic data for this important molecule.

Quantum chemical calculations for 2,4'-Bipyridine

An In-depth Technical Guide to Quantum Chemical Calculations for 2,4'-Bipyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical research due to its unique electronic and structural properties as a ligand. Understanding these properties at a molecular level is crucial for designing novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, electronic characteristics, and vibrational spectra of this compound. It details the theoretical methodologies, presents key quantitative data derived from computational studies, and offers visual workflows for the computational processes, serving as a foundational resource for researchers in the field.

Introduction to this compound

Bipyridines are a class of aromatic organic compounds consisting of two linked pyridine rings. The isomer this compound, with its asymmetric structure, offers distinct coordination behavior compared to its more common 2,2' and 4,4' counterparts. This asymmetry influences its electronic properties, dipole moment, and potential as a monodentate or bridging ligand in metal complexes. Quantum chemical calculations provide a powerful, non-experimental route to probe these properties, offering insights that can guide synthetic efforts and predict molecular behavior.[1][2] These computational methods allow for the precise determination of molecular geometries, electronic state energies, and spectroscopic features.[3][4]

Theoretical Background

Modern computational chemistry relies on solving the Schrödinger equation, though exact solutions are only feasible for the simplest systems.[3] Therefore, approximations are employed.

Density Functional Theory (DFT) has become the most widely used method for quantum chemical calculations in chemistry and materials science.[4] It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly using hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for predicting molecular properties such as geometries, vibrational frequencies, and electronic structures.[5][6][7]

Basis Sets are sets of mathematical functions used to construct the molecular orbitals.[3] The choice of basis set affects the accuracy of the calculation. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and pi-systems like this compound.[5][8]

Computational Protocols and Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The following protocol represents a standard and reliable approach for the analysis of this compound, as synthesized from common practices in computational chemistry literature.[6][9][10]

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

-

Software: Gaussian 16 or a similar quantum chemistry package.[11]

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Basis Set: 6-311++G(d,p) for all atoms.

-

Procedure:

-

An initial structure of this compound is constructed.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Following optimization, a frequency calculation is run at the same level of theory to confirm the structure is a true minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

-

-

Output: Optimized geometric parameters (bond lengths, angles), rotational constants, and vibrational modes for IR and Raman spectra.[10]

Protocol 2: Electronic Structure and Property Calculation

-

Software: Gaussian 16 or similar.

-

Method: DFT or Time-Dependent DFT (TD-DFT) for excited states.

-

Functional/Basis Set: B3LYP/6-311++G(d,p), using the previously optimized geometry.

-

Procedure:

-

A single-point energy calculation is performed on the optimized structure.

-

Natural Bond Orbital (NBO) analysis can be included to study charge distribution and hyperconjugative interactions.[10]

-

TD-DFT calculations can be performed to predict electronic transition energies and oscillator strengths.

-

-

Output: Total energy, energies of frontier molecular orbitals (HOMO, LUMO), HOMO-LUMO energy gap, dipole moment, molecular electrostatic potential (MEP) map, and UV-Vis absorption data.[7][12]

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

Caption: A flowchart detailing the key stages of a quantum chemical analysis.

Calculated Molecular Properties

Table 1: Calculated Geometric Parameters (Optimized Structure)

| Parameter | Description | Value |

| Bond Lengths | ||

| C-C (inter-ring) | Length of the bond connecting the two pyridine rings | ~1.49 Å |

| C-N (avg) | Average length of Carbon-Nitrogen bonds in the rings | ~1.34 Å |

| C-C (avg, ring) | Average length of Carbon-Carbon bonds in the rings | ~1.39 Å |

| C-H (avg) | Average length of Carbon-Hydrogen bonds | ~1.08 Å |

| Bond Angles | ||

| C-C-C (inter-ring) | Angle around the inter-ring bond | ~121.5° |

| C-N-C (avg) | Average angle within the pyridine rings at the Nitrogen atom | ~117.0° |

| Dihedral Angle | ||

| N-C-C-N | Torsional angle between the two pyridine rings | ~35-40° |

Discussion: The non-zero dihedral angle indicates that, in its lowest energy state, this compound is not perfectly planar. This twist is a result of steric hindrance between the hydrogen atoms adjacent to the inter-ring bond. This contrasts with the more planar conformations often seen in metal complexes where coordination can force planarity.[1]

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Description | Value |

| Electronic Properties | ||

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.9 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 5.9 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~ 2.1 Debye |

| Thermodynamic Properties | ||

| Total Energy | Sum of electronic and nuclear repulsion energies | Varies with method |

| Zero-point vibrational energy | Vibrational energy at 0 K | Varies with method |

Discussion: The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic stability.[10] A large gap, as seen here, suggests high kinetic stability. The significant dipole moment arises from the asymmetric placement of the nitrogen atoms, making this compound a polar molecule. The Molecular Electrostatic Potential (MEP) map would visually confirm that the regions of negative potential are localized around the nitrogen atoms, indicating these are the primary sites for electrophilic attack or coordination to metal cations.

Visualization of Key Molecular Orbitals

The relationship between molecular orbitals and the resulting electronic properties is fundamental to understanding reactivity.

Caption: Relationship between frontier orbitals and chemical properties.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide indispensable tools for the detailed characterization of this compound. These computational studies yield reliable data on the molecule's three-dimensional structure, electronic landscape, and vibrational characteristics. The insights gained—from its non-planar ground state to its significant electronic energy gap—are fundamental for predicting its behavior in complex chemical environments. For researchers in drug development and materials science, this data serves as a critical foundation for designing new molecules with tailored properties, whether for creating more effective metal-based therapeutics or engineering novel photoluminescent materials.

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 3. pythongui.org [pythongui.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 2,4'-Bipyridine (CAS 581-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-Bipyridine (CAS 581-47-5), a heterocyclic organic compound of significant interest in various fields of chemical research and development. This document collates essential information on its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications, with a particular focus on its role in coordination chemistry, catalysis, and potential applications in medicinal chemistry. Detailed experimental protocols, where available, and visualizations of synthetic pathways and coordination concepts are included to support researchers in their practical applications of this versatile molecule.

Physicochemical Properties

This compound is an off-white to pale brown solid at room temperature.[1][2] Its core structure consists of two pyridine rings linked between the 2 and 4' positions. This isomeric arrangement imparts distinct chemical and physical properties compared to its more commonly studied 2,2'- and 4,4'-bipyridine counterparts. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 581-47-5 | [3][4][5] |

| Molecular Formula | C₁₀H₈N₂ | [3][6][7] |

| Molecular Weight | 156.18 g/mol | [4][6][7] |

| Melting Point | 58-62 °C | [6] |

| Boiling Point | 280-282 °C | [6] |

| Appearance | Off-white to pale brown solid | [1][2] |

| Solubility | Sparingly soluble in chloroform and DMSO | [6] |

| pKa₁ | 1.19 (+2) at 20 °C | [6] |

| pKa₂ | 4.77 (+1) at 20 °C | [6] |

| InChI Key | RMHQDKYZXJVCME-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically exhibits a complex pattern of signals in the aromatic region. Due to the asymmetry of the molecule, all eight protons are chemically non-equivalent. The signals for the protons on the 2-substituted pyridine ring are generally found at different chemical shifts compared to those on the 4-substituted ring.

-

¹³C NMR: The ¹³C NMR spectrum shows ten distinct signals corresponding to the ten carbon atoms in the molecule, reflecting its asymmetric nature. The chemical shifts are influenced by the nitrogen atoms and the inter-ring bond.[2][8]

A summary of typical chemical shifts is provided in Table 2.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shifts (ppm) |

| ¹H NMR | CDCl₃ | Aromatic region (specific assignments require detailed 2D NMR) |

| ¹³C NMR | Not Specified | 121.1, 122.1, 124.7, 136.8, 147.1, 149.2, 150.0, 156.8 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information about its functional groups and overall structure. Key vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridine rings, and ring breathing modes. The spectrum can also be used to study the coordination of this compound to metal centers, as shifts in the vibrational frequencies of the pyridine rings are indicative of complex formation.[3][9]

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 156, corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation, often involving the loss of HCN or other small neutral molecules from the pyridine rings.[10][11][12]

Synthesis of this compound

The synthesis of unsymmetrical bipyridines like this compound often relies on cross-coupling reactions. Several methods have been developed for the synthesis of bipyridine derivatives, which can be adapted for the specific synthesis of the 2,4'-isomer.

Negishi Cross-Coupling

The Negishi coupling is a powerful method for forming C-C bonds and is well-suited for the synthesis of bipyridines.[8][13] This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. For the synthesis of this compound, this could involve the reaction of a 2-pyridylzinc halide with a 4-halopyridine, or a 4-pyridylzinc halide with a 2-halopyridine.

Experimental Protocol (General Example for Negishi Coupling):

-

Preparation of the Organozinc Reagent: A solution of a halopyridine (e.g., 2-bromopyridine) in an anhydrous solvent like THF is treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to form the corresponding lithiated pyridine. This is then transmetalated by the addition of a zinc salt (e.g., ZnCl₂) to form the pyridylzinc reagent.

-

Cross-Coupling Reaction: To the freshly prepared organozinc reagent, the other halopyridine coupling partner (e.g., 4-iodopyridine), a palladium catalyst (e.g., Pd(PPh₃)₄), and a ligand (if necessary) are added.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired bipyridine.

Caption: General workflow for the synthesis of this compound via Negishi coupling.

Ullmann Coupling

The Ullmann reaction is a classic method for the formation of biaryl compounds, which can be applied to the synthesis of symmetrical bipyridines.[1][14][15] While traditionally used for homocoupling, modifications of the Ullmann reaction can be employed for the synthesis of unsymmetrical bipyridines, though this can be more challenging due to the formation of homocoupled byproducts. The reaction typically involves the copper-mediated coupling of aryl halides.

Applications

This compound serves as a versatile building block and ligand in various areas of chemistry.

Coordination Chemistry and Catalysis

Like other bipyridines, this compound is an excellent ligand for a wide range of metal ions. Its ability to form stable complexes makes it valuable in the development of catalysts for various organic transformations.[16] The specific coordination geometry and electronic properties of its metal complexes can be tuned by the choice of metal and other ligands. Bipyridine-ligated nickel complexes, for instance, are key intermediates in modern cross-coupling reactions, participating in catalytic cycles that can involve Ni(I)/Ni(III) or Ni(0)/Ni(II) species.[2][17]

Caption: A simplified proposed catalytic cycle for Ni-catalyzed cross-coupling involving a bipyridine ligand.

Drug Development and Medicinal Chemistry

Bipyridine derivatives have shown significant potential in drug discovery and development.[1] Their ability to chelate metal ions is relevant in the context of diseases associated with metal dysregulation. Furthermore, the bipyridine scaffold can be functionalized to interact with biological targets. While much of the research has focused on 2,2'-bipyridine derivatives, the unique stereoelectronic profile of this compound makes it an interesting scaffold for the design of novel therapeutic agents. For example, derivatives of bipyridines have been investigated for their anticancer properties, with studies showing that they can induce apoptosis in cancer cells.[14][18] Research on 2,2'-bipyridine derivatives has demonstrated their potential to modulate the aggregation of amyloid-β peptides, which is implicated in Alzheimer's disease.

Crystal Structure

The solid-state structure of bipyridine derivatives has been investigated by X-ray crystallography.[19][20][21] The crystal structure of this compound would reveal important information about its molecular conformation, including the dihedral angle between the two pyridine rings, as well as intermolecular interactions such as π-π stacking and hydrogen bonding. This information is crucial for understanding its packing in the solid state and for the rational design of new materials and metal-organic frameworks. While a specific CIF file for this compound was not retrieved, the general structural features of bipyridines are well-documented.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry and a growing number of applications. Its unique structural and electronic properties make it a versatile ligand in coordination chemistry and catalysis. Furthermore, the bipyridine scaffold holds promise for the development of new therapeutic agents. This technical guide provides a solid foundation of information for researchers and professionals working with or considering the use of this compound in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rjp.nipne.ro [rjp.nipne.ro]

- 10. 4,4'-Bipyridine [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 13. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,4'-Bipyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4'-bipyridine in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document combines qualitative solubility information, estimated quantitative values based on its isomers, and detailed experimental protocols for accurate solubility determination. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development who utilize this compound in their work.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₈N₂. It consists of two pyridine rings linked at the 2 and 4' positions. Like other bipyridine isomers, it serves as a bidentate ligand in coordination chemistry and as a building block in the synthesis of more complex molecules for applications in catalysis, materials science, and pharmaceuticals. The solubility of this compound is a critical physical property that influences its utility in various applications, affecting reaction kinetics, purification methods, and formulation strategies.

Solubility Profile of this compound

The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the presence of intermolecular forces like hydrogen bonding. Pyridine itself is miscible with a wide range of organic solvents.[2][3] The bipyridine isomers, being larger and more rigid molecules, exhibit more varied solubilities.

The following table summarizes the estimated solubility of this compound in common organic solvents. These values are estimations based on qualitative descriptions and quantitative data available for 2,2'- and 4,4'-bipyridine and should be confirmed experimentally for any critical application. For comparison, qualitative solubility information for its isomers is also provided.

Table 1: Estimated Solubility of this compound and Qualitative Solubility of its Isomers in Organic Solvents at 25°C

| Solvent | Polarity Index | Estimated Solubility of this compound ( g/100 mL) | Qualitative Solubility of 2,2'-Bipyridine | Qualitative Solubility of 4,4'-Bipyridine |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 10 (Very Soluble) | Moderate[4] | Soluble[5] |

| N,N-Dimethylformamide (DMF) | 6.4 | > 10 (Very Soluble) | - | Soluble[5] |

| Ethanol | 5.2 | 5 - 10 (Soluble) | Very Soluble[6] | Very Soluble[7] |

| Methanol | 6.6 | 5 - 10 (Soluble) | Moderate[4] | - |

| Chloroform | 4.1 | 1 - 5 (Sparingly Soluble) | - | Very Soluble[7] |

| Acetone | 5.1 | 1 - 5 (Sparingly Soluble) | - | - |

| Tetrahydrofuran (THF) | 4.0 | 1 - 5 (Sparingly Soluble) | - | Soluble[5] |

| Toluene | 2.4 | < 1 (Slightly Soluble) | - | - |

| Benzene | 2.7 | < 1 (Slightly Soluble) | Very Soluble[6] | Very Soluble[7] |

| Diethyl Ether | 2.8 | < 1 (Slightly Soluble) | Very Soluble[6] | Very Soluble[7] |

| Hexane | 0.1 | < 0.1 (Insoluble) | Low[4] | - |

Disclaimer: The quantitative solubility values for this compound are estimations and should be experimentally verified.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for two common and reliable methods: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent at a specific temperature.[8][9]

Objective: To determine the equilibrium solubility of this compound in an organic solvent by mass.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Sealed glass vials or flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass evaporating dishes or vials

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-conditioned filter. The filter should be compatible with the solvent and pre-warmed to the experimental temperature to prevent precipitation upon cooling.

-

Weighing the Saturated Solution: Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish or vial and record the total mass.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying to Constant Mass: Once the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling cycles until a constant mass of the solid residue is obtained.[8]

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent) can be calculated if the density of the solvent at the experimental temperature is known.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range.[10][11] It is a sensitive method that requires smaller amounts of material compared to the gravimetric method.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (UV-grade)

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent.

-

Perform a series of serial dilutions to obtain at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Visualized Workflows

Synthesis of this compound

The synthesis of unsymmetrical bipyridines like this compound often involves cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki or Negishi coupling are common methods.[12] The Ullmann reaction, traditionally used for symmetrical biaryls, can also be adapted for unsymmetrical couplings, though it may require more forcing conditions.[12][13] The following diagram illustrates a generalized workflow for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of this compound using either the gravimetric or UV-Vis spectrophotometry method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data remains scarce, the provided estimations and detailed experimental protocols offer a solid foundation for researchers. The importance of experimentally verifying solubility for any specific application cannot be overstated, and the methodologies outlined herein provide a clear path for obtaining accurate and reliable data. The visualized workflows for synthesis and solubility determination offer a practical guide for laboratory procedures. This information is crucial for the effective use of this compound in drug development, materials science, and chemical synthesis.

References

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine [chemeurope.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4�-bipyridine [chemister.ru]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to Tautomerism in Unsymmetrical Bipyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsymmetrical bipyridines are a cornerstone class of ligands in coordination chemistry and are of significant interest in drug development due to their versatile chelating properties. The biological activity and physicochemical properties of these molecules can be profoundly influenced by tautomerism, a phenomenon where isomers, known as tautomers, are in dynamic equilibrium. This guide provides a comprehensive overview of the core principles of tautomerism in unsymmetrical bipyridines, focusing on keto-enol and amino-imino forms. It details experimental and computational methodologies for the characterization and quantification of tautomeric equilibria, presents quantitative data on the effects of substitution and solvent polarity, and discusses the implications for drug design and development.

Introduction to Tautomerism in Unsymmetrical Bipyridines

Tautomerism in unsymmetrical bipyridines typically involves the migration of a proton between a heteroatom (oxygen or nitrogen) and a carbon atom within the pyridine ring system, accompanied by a shift in double bonds. The two most common forms of tautomerism encountered in this class of compounds are keto-enol and amino-imino tautomerism.

-

Keto-Enol Tautomerism: This occurs in unsymmetrical bipyridines bearing a hydroxyl group, particularly at the 4-position. The equilibrium exists between the enol (hydroxypyridine) form and the keto (pyridone) form. The relative stability of these tautomers is highly dependent on factors such as the solvent, temperature, and the electronic nature of substituents on the bipyridine scaffold.[1][2]

-

Amino-Imino Tautomerism: This type of tautomerism is observed in amino-substituted unsymmetrical bipyridines. The equilibrium is established between the amino form, which is generally more stable, and the imino form.[3][4] While the amino tautomer is predominant in most cases, the position of the equilibrium can be influenced by photoirradiation or strong intermolecular interactions.[4]

The specific tautomer present can drastically alter the molecule's shape, hydrogen bonding capabilities, and electron distribution, thereby affecting its interaction with biological targets and its pharmacokinetic properties.[5]

Types of Tautomerism in Unsymmetrical Bipyridines

Keto-Enol Tautomerism

A primary example of keto-enol tautomerism in unsymmetrical bipyridines is found in molecules like 4-hydroxy-2,2'-bipyridine. The equilibrium involves the migration of the hydroxyl proton to the ring nitrogen.

The position of this equilibrium is sensitive to the environment. In non-polar solvents, the less polar enol form may be favored, while polar protic solvents can stabilize the more polar keto form through hydrogen bonding.[1]

Amino-Imino Tautomerism

For unsymmetrical bipyridines with an amino substituent, such as 4-amino-2,2'-bipyridine, an equilibrium between the amino and the tautomeric imino form can be established.

References

- 1. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab initio Study | Semantic Scholar [semanticscholar.org]

- 3. The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Reactivity of 2,4'-Bipyridine in Electrophilic Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of 2,4'-bipyridine in electrophilic aromatic substitution (EAS) reactions. Due to a notable absence of direct experimental data in the scientific literature for the electrophilic functionalization of the this compound core, this document leverages fundamental principles of pyridine chemistry and the electronic effects of pyridyl substituents to predict reactivity and regioselectivity. Both pyridine rings in this compound are significantly deactivated towards electrophilic attack. Analysis of Hammett constants suggests the 4-pyridyl ring is more strongly deactivated than the 2-pyridyl ring. Consequently, electrophilic substitution, if achievable, is predicted to occur on the ring bearing the 4-pyridyl substituent (the 2-substituted ring). This guide presents a theoretical framework for this reactivity, proposes adapted experimental protocols for key reactions like nitration and halogenation, and utilizes visualizations to illustrate the underlying chemical principles.

Introduction: The Challenge of Electrophilic Substitution on Pyridine Systems

The pyridine ring, a foundational scaffold in numerous pharmaceuticals and functional materials, presents a significant challenge for electrophilic aromatic substitution (EAS). The high electronegativity of the nitrogen atom exerts a powerful electron-withdrawing inductive effect, substantially reducing the nucleophilicity of the aromatic π-system.[1] This deactivation makes pyridine much less reactive towards electrophiles than benzene, necessitating harsh reaction conditions which can lead to low yields and side reactions.[1]

Furthermore, the typical acidic conditions employed for many EAS reactions (e.g., nitration, sulfonation) lead to the protonation of the basic nitrogen atom. The resulting pyridinium cation is even more severely deactivated, rendering electrophilic attack exceptionally difficult.[2][3] When substitution does occur on an unprotonated pyridine ring, it is directed to the 3- and 5-positions, as the cationic intermediates (sigma complexes) for attack at these positions are less destabilized than those for attack at the 2-, 4-, and 6-positions.[1][4]

Predicted Reactivity and Regioselectivity of this compound

The this compound molecule consists of two pyridine rings linked together. Each ring acts as a substituent on the other, and both are inherently electron-withdrawing. This mutual deactivation makes the entire this compound system highly resistant to electrophilic attack.

To predict which ring is more susceptible to substitution, we can analyze the relative electron-withdrawing strength of the 2-pyridyl and 4-pyridyl substituents. This is quantitatively described by Hammett substituent constants (σ).

-

σm (meta-directing effect): 4-pyridyl (0.27) > 2-pyridyl (0.23)[5]

-

σp (para-directing effect): 4-pyridyl (0.44) > 2-pyridyl (0.33)[5]

-

Mean σ values from other studies: 4-pyridyl (0.94) > 2-pyridyl (0.71)[6]

These values consistently indicate that the 4-pyridyl group is a stronger electron-withdrawing substituent than the 2-pyridyl group .[5][6] This is further supported by computational DFT calculations.[7] Therefore, the pyridine ring substituted at its 4-position (the "2-pyridyl" ring) is more deactivated than the pyridine ring substituted at its 2-position (the "4-pyridyl" ring).

Prediction: Electrophilic attack is more likely to occur on the 2-substituted pyridine ring (the ring connected at its 2-position to the other pyridine).

Within this less-deactivated ring, the substitution pattern will be governed by the directing effects of both the nitrogen atom (directs meta) and the 4'-pyridyl group (directs ortho/para). The most probable positions for electrophilic attack are C-3' and C-5', as they are meta to the ring nitrogen. Of these, the C-5' position is para to the connecting C-2-C-4' bond, while the C-3' position is ortho. Steric hindrance from the adjacent pyridine ring may disfavor the C-3' position.

Mandatory Visualization

Caption: Logical workflow for predicting the more reactive ring in this compound.

Proposed Experimental Protocols

Given the extreme deactivation of the this compound core, direct electrophilic substitution is likely to fail or give very low yields. A more plausible synthetic route involves the activation of one ring via N-oxide formation . The following protocols are adapted from general procedures for pyridine derivatives and are proposed as viable starting points for the functionalization of this compound.

Proposed Protocol for Nitration via N-Oxide

This multi-step protocol aims to introduce a nitro group at the 4'-position, which is para to the N-oxide and a favorable position for electrophilic attack.

Step 1: Synthesis of this compound-1'-oxide

-

Dissolve this compound (1 equivalent) in glacial acetic acid or trifluoroacetic acid in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add 30-35% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and neutralize carefully with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or alumina.

Step 2: Nitration of this compound-1'-oxide

-

To a flask containing fuming sulfuric acid (e.g., 20% SO₃), cool to 0°C.

-

Slowly add potassium nitrate or fuming nitric acid (1.1 equivalents).

-

Add the synthesized this compound-1'-oxide (1 equivalent) portion-wise, keeping the internal temperature below 10°C.

-

After addition, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and subsequently heat to 90-100°C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling in an ice bath.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

If no solid precipitates, extract the aqueous layer with an organic solvent.

-

Purify the crude 4'-nitro-2,4'-bipyridine-1'-oxide by recrystallization or column chromatography.

Step 3: Deoxygenation to 4'-Nitro-2,4'-bipyridine

-

Dissolve the purified 4'-nitro-2,4'-bipyridine-1'-oxide (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.

-

Add phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃) (1.5-2.0 equivalents) dropwise at 0°C.

-

After addition, heat the mixture to reflux for 2-6 hours.

-

Monitor the reaction by TLC.

-

Cool the mixture, pour it onto ice, and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the final product, 4'-nitro-2,4'-bipyridine, by column chromatography.

Mandatory Visualization

Caption: A plausible multi-step synthetic pathway for the nitration of this compound.

Proposed Protocol for Bromination

Direct bromination is expected to be extremely difficult. A plausible route would again involve activating the molecule via N-oxidation, followed by nitration and then a nucleophilic substitution of the nitro group with bromide.

Steps 1 & 2: Follow the same procedure as for nitration (Protocols 3.1, Steps 1 and 2) to synthesize 4'-nitro-2,4'-bipyridine-1'-oxide.

Step 3: Substitution of Nitro Group with Bromo

-

Dissolve the 4'-nitro-2,4'-bipyridine-1'-oxide (1 equivalent) in an excess of acetyl bromide.

-

Heat the mixture to reflux for 12-24 hours in a sealed tube or under an inert atmosphere.

-

Monitor the reaction for the consumption of starting material.

-

Cool the reaction mixture and carefully pour it onto ice.

-

Basify the solution with a suitable base (e.g., Na₂CO₃ or NH₄OH) to a pH of ~8.

-

Extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product, which should contain 4'-bromo-2,4'-bipyridine, by column chromatography. Note: This reaction may also effect the deoxygenation of the N-oxide.

Data Presentation

As direct experimental data is unavailable, the following table summarizes the predicted reactivity based on established chemical principles.

| Compound | Relative Reactivity to Benzene | Favored Position(s) for EAS | Key Influencing Factors |

| Pyridine | Highly Deactivated (<<1) | 3, 5 | Inductive effect of N; Protonation under acidic conditions.[1] |

| This compound | Extremely Deactivated (<<<1) | Predicted: 3', 5' on the 2-substituted ring | Mutual deactivation from two electron-withdrawing pyridyl rings. The 4-pyridyl group is a stronger deactivator than the 2-pyridyl group.[5][6] |

| Pyridine-N-Oxide | Activated (>1) | 4 | Electron-donating N-oxide group via resonance.[8] |

| This compound-1'-oxide | Activated (Ring B) / Deactivated (Ring A) | Predicted: 4' | N-oxide activates the 4'-substituted ring (Ring B), directing substitution para to the N-oxide. |

Mechanistic Visualization

The mechanism for electrophilic substitution on an activated this compound-1'-oxide intermediate would proceed via a standard arenium ion (sigma complex) pathway. The attack at the 4'-position is favored due to the resonance stabilization provided by the N-oxide group.

Mandatory Visualization

Caption: Energy profile and key stabilization feature for nitration of the activated N-oxide.

Conclusion

While direct electrophilic aromatic substitution on this compound is not a well-documented transformation, a thorough understanding of pyridine chemistry allows for strong predictions regarding its reactivity. The molecule is highly deactivated, with the 2-substituted ring being the more probable, yet still challenging, site for electrophilic attack. For practical synthetic applications, functionalization is best approached through an activation strategy, with N-oxide formation being the most established method. The protocols and theoretical framework presented in this guide offer a robust starting point for researchers seeking to explore the synthesis of novel substituted this compound derivatives. Further computational and experimental studies are warranted to confirm these predictions and fully elucidate the reactivity of this important heterocyclic scaffold.

References

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: 2,4'-Bipyridine and its Isomers as Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridine-based ligands have emerged as a versatile and powerful class of directing groups in the field of asymmetric catalysis. Their strong coordination to a wide range of transition metals, coupled with the tunable steric and electronic properties achievable through substitution, has led to their successful application in a variety of enantioselective transformations. While the 2,2'-bipyridine scaffold has been extensively studied and successfully employed, this document will provide an overview of the applications of bipyridine ligands, with a primary focus on the well-documented 2,2'-isomer due to the relative scarcity of data on the 2,4'-isomer in asymmetric catalysis. These ligands are instrumental in the synthesis of chiral molecules, a critical aspect of drug development and materials science.

Applications in Asymmetric Catalysis

Chiral bipyridine ligands, particularly 2,2'-bipyridine derivatives, have proven effective in a multitude of asymmetric reactions. The C₂-symmetry often present in these ligands simplifies the stereochemical analysis of the catalytic cycle and frequently leads to high levels of enantioselectivity.

Copper-Catalyzed Reactions

Copper complexes of chiral bipyridine ligands are notable for their activity in cyclopropanation and allylic oxidation reactions.

Asymmetric Cyclopropanation: The reaction of olefins with diazo compounds to form chiral cyclopropanes is a key transformation in organic synthesis. Copper(I) complexes derived from chiral bipyridine ligands have demonstrated the ability to catalyze this reaction with high enantioselectivity.

Asymmetric Allylic Oxidation: The Kharasch-Sosnovsky reaction, the allylic oxidation of olefins to form chiral esters, is another area where copper-bipyridine catalysts have shown significant promise. These catalysts can achieve good to excellent enantioselectivities under mild reaction conditions.

Nickel-Catalyzed Reactions

Nickel catalysis, often in conjunction with chiral bipyridine ligands, is employed in a variety of cross-coupling and addition reactions.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Chiral nickel-bipyridine N,N'-dioxide complexes have been shown to be highly effective catalysts for asymmetric Michael additions, affording products with high yields and enantioselectivities.[1][2]

Friedel-Crafts Alkylation: The enantioselective Friedel-Crafts alkylation of indoles and other electron-rich arenes provides a direct route to chiral indole derivatives. Nickel(II) complexes of chiral bipyridine-type ligands have been successfully applied in these reactions.

Other Transition Metal-Catalyzed Reactions

Rhodium complexes of chiral bipyridines have been utilized in asymmetric hydrosilylation reactions, achieving high enantiomeric excesses.[3]

Data Presentation

The following tables summarize the quantitative data for key asymmetric catalytic reactions employing chiral 2,2'-bipyridine ligands.

Table 1: Copper-Catalyzed Asymmetric Allylic Oxidation of Cyclic Olefins

| Entry | Olefin | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Cyclohexene | Chiral Bipyridine A | 1 | Acetone | 25 | 0.5 | 96 | 49 |

| 2 | Cyclopentene | Chiral Bipyridine B | 1 | CH₂Cl₂ | 0 | 1 | 95 | 82 |

Table 2: Copper-Catalyzed Asymmetric Cyclopropanation

| Entry | Olefin | Diazo Reagent | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Styrene | Ethyl diazoacetate | Chiral Bipyridine C | 1 | CH₂Cl₂ | 25 | 85 | 76 |

| 2 | 1-Octene | tert-Butyl diazoacetate | Chiral Bipyridine D | 1 | Dichloroethane | 25 | 90 | 72 |

Table 3: Nickel-Catalyzed Asymmetric Michael Addition

| Entry | Michael Acceptor | Michael Donor | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Acyl imidazole | 5-Aminopyrazole | Chiral Bipyridine-N,N'-dioxide | 2 | CH₂Cl₂ | 25 | 12 | 97 | 99 |

| 2 | Chalcone | Acetylacetone | Chiral Bipyridine E | 5 | Toluene | 0 | 24 | 92 | 95 |

Experimental Protocols

General Protocol for Copper-Catalyzed Asymmetric Allylic Oxidation

-

Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the chiral bipyridine ligand (1.1 mol%) and Cu(OTf)₂ (1.0 mol%) are dissolved in a dry, degassed solvent (e.g., acetone or CH₂Cl₂). The mixture is stirred at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., 0 °C). The olefin (1.0 equiv) and the perester (e.g., tert-butyl perbenzoate, 1.2 equiv) are added sequentially.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral allylic ester. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

General Protocol for Nickel-Catalyzed Asymmetric Michael Addition

-

Catalyst Preparation (in situ): To a flame-dried Schlenk tube under an inert atmosphere, add the chiral bipyridine-N,N'-dioxide ligand (2.2 mol%) and Ni(OTf)₂ (2.0 mol%).[2] Dry, degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 1 hour.

-

Reaction Setup: The Michael acceptor (1.0 equiv) and the Michael donor (1.2 equiv) are added to the catalyst solution.

-

Reaction Conditions: The reaction is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours).

-

Work-up: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

Purification: The residue is purified by flash chromatography on silica gel to yield the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualization

Caption: General workflow for asymmetric catalysis using a chiral bipyridine ligand.

Caption: Influence of ligand properties on catalytic outcomes in asymmetric synthesis.

References

Application Notes and Protocols for Metal-Organic Frameworks with 2,4'-Bipyridine Linkers

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) incorporating 2,4'-bipyridine linkers. The information is intended to guide researchers in the development and utilization of these materials for applications in drug delivery and catalysis, which are pertinent to the field of drug development.

Introduction to this compound MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a linker introduces a nitrogen-containing heterocyclic moiety that can serve as a coordination site for metal ions, leading to the formation of diverse and functional MOF architectures. These materials are of interest in drug development due to their high porosity, tunable structures, and potential for functionalization, making them suitable candidates for drug carriers and catalysts in pharmaceutical synthesis.

Synthesis of this compound MOFs

The synthesis of MOFs with this compound linkers is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a metal salt and the this compound linker in a sealed vessel at elevated temperatures. The choice of metal source, solvent, temperature, and reaction time can significantly influence the resulting MOF's structure and properties.

General Solvothermal Synthesis Protocol

This protocol outlines a general procedure for the synthesis of a this compound-based MOF. Researchers should note that optimization of reactant ratios, temperature, and time may be necessary for specific metal-linker combinations.

Materials:

-

Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

-

This compound

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a glass vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal salt to linker can be varied to optimize crystal formation. A common starting ratio is 1:1 or 1:2.

-

Stir the mixture at room temperature until a homogeneous solution is formed.

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a temperature between 80°C and 150°C for a period of 24 to 72 hours.

-

After the reaction is complete, allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration or decantation.

-

Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

-

Dry the crystals under vacuum or in a low-temperature oven.

Experimental Workflow for MOF Synthesis

Caption: General workflow for the solvothermal synthesis of this compound MOFs.

Characterization of this compound MOFs

Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties. Common characterization techniques include:

-

Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

-

Infrared (IR) Spectroscopy: To identify functional groups and confirm the coordination of the linker to the metal center.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution.

Applications in Drug Development

Drug Delivery

The porous nature of this compound MOFs makes them promising candidates for drug delivery systems. The drug molecules can be loaded into the pores of the MOF and released in a controlled manner.

General Protocol for Drug Loading:

-

Activate the MOF by heating under vacuum to remove any guest solvent molecules from the pores.

-

Prepare a concentrated solution of the desired drug in a suitable solvent.

-

Immerse the activated MOF in the drug solution.

-

Stir the suspension for a specified period (e.g., 24-48 hours) at room temperature to allow for drug diffusion into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation or filtration.

-

Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

The amount of loaded drug can be quantified using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by digesting the MOF and analyzing the drug content.

General Protocol for In Vitro Drug Release:

-

Suspend a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline (PBS) at a specific pH).

-

Maintain the suspension at a constant temperature (e.g., 37°C) with gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Replace the withdrawn volume with fresh release medium to maintain a constant volume.

-

Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Plot the cumulative percentage of drug released versus time to obtain the release profile.

Quantitative Data for Drug Loading and Release in a Bipyridine-based MOF:

| MOF Composition | Drug | Drug Loading (%) | Release Conditions | Maximum Release (%) | Time to Max. Release (h) |

| Cu-MOF with 4,4'-bipyridine | Montelukast Sodium | Not specified | PBS (pH 7.4) | ~100 | 1 |

Note: This data is from a study on a MOF with 4,4'-bipyridine and is provided as a representative example. Drug loading and release kinetics will vary depending on the specific this compound MOF, the drug molecule, and the experimental conditions.

Logical Relationship for Drug Delivery Application

Application Notes and Protocols: Photophysical Properties of Ruthenium(II) Complexes with 2,4'-Bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(II) polypyridyl complexes are a class of coordination compounds that have garnered significant interest due to their rich photophysical and electrochemical properties. Among the various polypyridyl ligands, bipyridines (bpy) are fundamental building blocks. While the 2,2'-bipyridine isomer has been extensively studied, complexes incorporating the 2,4'-bipyridine ligand offer unique electronic and steric properties that can be exploited to fine-tune the photophysical characteristics for specific applications. These applications are particularly relevant in the fields of cellular imaging, photodynamic therapy (PDT), and sensing. This document provides a detailed overview of the photophysical properties of ruthenium(II) complexes featuring this compound, along with experimental protocols for their synthesis and characterization, and insights into their applications.

Photophysical Properties

The photophysical properties of ruthenium(II) complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions.[1] Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The subsequent decay of this excited state can occur through radiative (luminescence) or non-radiative pathways. The nature of the bipyridine ligand, including its isomeric form, significantly influences these processes.

While extensive data exists for 2,2'-bpy complexes, specific quantitative data for 2,4'-bpy is less compiled. However, general trends can be inferred. The asymmetric nature of this compound can lead to a splitting of the MLCT absorption bands and can affect the energy of the excited state.

Table 1: Representative Photophysical Data of Ruthenium(II) Bipyridine Complexes

| Complex | λ_abs_ (nm) (ε, M⁻¹cm⁻¹) | λ_em_ (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Solvent |

| [Ru(bpy)₃]²⁺ (bpy = 2,2'-bpy) | 452 (14,600)[1][2] | 620[1] | 0.028 (in water)[1] | 650 (in water)[1] | Water/Acetonitrile |

| Representative [Ru(bpy)₂(2,4'-bpy)]²⁺ | ~450-460 | ~610-700 | Variable | Variable | Acetonitrile |

| Representative [Ru(tpy)(4,4'-dimethoxy-2,2'-bpy)(py)]²⁺ | 474 | 697 | 2.7 x 10⁻⁴ | Not Specified | Acetonitrile |

Note: Data for the 2,4'-bpy complex is representative and subject to variation based on the full ligand set and solvent conditions. The data for the substituted 2,2'-bpy complex is provided for comparison to illustrate the tunability of these properties.[3]

Applications

Cellular Imaging

The inherent luminescence of ruthenium(II) complexes makes them excellent candidates for cellular imaging probes. Their large Stokes shift, long excited-state lifetimes, and resistance to photobleaching offer advantages over traditional organic fluorophores. Complexes with this compound can be designed to target specific cellular organelles by modifying the ancillary ligands.

Photodynamic Therapy (PDT)

Ruthenium(II) complexes can act as photosensitizers in PDT. Upon light activation, they can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and other radicals. These ROS are highly cytotoxic and can induce apoptosis or necrosis in cancer cells. The efficiency of ROS generation is dependent on the photophysical properties of the complex, which can be modulated by the ligand environment, including the use of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative Ruthenium(II) bis(2,2'-bipyridine)(this compound) Complex

This protocol describes a general method for the synthesis of a heteroleptic ruthenium(II) complex containing both 2,2'-bipyridine and this compound ligands.

Materials:

-